molecular formula C7H9N3O4 B14721135 ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate CAS No. 6275-97-4

ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate

Cat. No.: B14721135
CAS No.: 6275-97-4
M. Wt: 199.16 g/mol
InChI Key: GSROMJFATOXOGU-UHFFFAOYSA-N
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Description

Ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate is a chemical compound with a pyrimidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrimidine ring makes it a valuable scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate typically involves the reaction of ethyl carbamate with a suitable pyrimidine derivative. One common method is the condensation of ethyl carbamate with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring structure allows for specific interactions with nucleic acids or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.

    Cytosine: A nucleobase found in DNA and RNA.

    Thymine: Another nucleobase found in DNA.

Uniqueness

The uniqueness of this compound lies in its specific carbamate linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6275-97-4

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(13)9-4-3-8-6(12)10-5(4)11/h3H,2H2,1H3,(H,9,13)(H2,8,10,11,12)

InChI Key

GSROMJFATOXOGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CNC(=O)NC1=O

Origin of Product

United States

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